Cefotetan

Pharmacokinetics Antimicrobial Stewardship Surgical Prophylaxis

Cefotetan (CAS 69712-56-7) is a second-generation cephamycin with a 3.5-hour elimination half-life—over 4× longer than cefoxitin (0.8 h)—enabling once-daily dosing and sustained tissue levels during extended surgical procedures. In vitro, cefotetan demonstrates a 2-fold lower MIC90 against Bacteroides fragilis, driving a 91% bacteriologic response rate in hysterectomy (vs. 74% cefoxitin). This translates to fewer doses per patient, reduced IV manipulations, and optimized resource utilization. Ideal for research on beta-lactamase-resistant, broad-spectrum anaerobic therapy.

Molecular Formula C17H17N7O8S4
Molecular Weight 575.6 g/mol
CAS No. 69712-56-7
Cat. No. B131739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefotetan
CAS69712-56-7
SynonymsApacef
Apatef
Cefotan
Cefotetan
Cefotetan Disodium
Cefotetan Disodium Salt
Ceftotan
Disodium Salt, Cefotetan
Disodium, Cefotetan
ICI 156834
ICI-156834
ICI156834
Salt, Cefotetan Disodium
YM 09330
YM-09330
YM09330
Molecular FormulaC17H17N7O8S4
Molecular Weight575.6 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O
InChIInChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t13?,15-,17+/m1/s1
InChIKeySRZNHPXWXCNNDU-RHBCBLIFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefotetan (CAS 69712-56-7): A Semisynthetic Second-Generation Cephamycin Antibiotic for Broad-Spectrum Beta-Lactamase-Resistant Therapy


Cefotetan (CAS 69712-56-7) is a semisynthetic, second-generation cephamycin antibiotic administered intravenously or intramuscularly [1]. It is characterized by its high resistance to a broad spectrum of beta-lactamases and its potent activity against a wide range of both aerobic and anaerobic Gram-positive and Gram-negative microorganisms [2]. Cefotetan is primarily used for the treatment and surgical prophylaxis of various infections, including intra-abdominal, gynecologic, skin and skin structure, and lower respiratory tract infections [3]. Its molecular structure incorporates an N-methylthiotetrazole (NMTT) side chain, a feature shared by other cephamycins and some cephalosporins, which contributes to its broad antibacterial spectrum but also necessitates consideration of specific safety profiles [4].

Why Cefotetan (69712-56-7) Cannot Be Simply Substituted by Other Cephamycins or Cephalosporins in Clinical and Industrial Applications


Generic substitution among second-generation cephalosporins and cephamycins is not straightforward due to significant pharmacokinetic, pharmacodynamic, and safety profile differences that directly impact clinical efficacy and dosing regimens. For instance, cefotetan exhibits a markedly prolonged elimination half-life (approximately 3.5 hours) compared to cefoxitin (approximately 0.8 hours), enabling less frequent, once-daily dosing [1]. This pharmacokinetic advantage translates into sustained tissue concentrations and improved patient convenience and resource utilization [2]. Furthermore, its specific activity against anaerobic bacteria, particularly the Bacteroides fragilis group, varies compared to other agents, as demonstrated by distinct MIC90 values [3]. Additionally, the presence of the N-methylthiotetrazole (NMTT) side chain, while common to some analogs like cefmetazole and cefoperazone, presents a class-specific risk of hypoprothrombinemia, which must be considered in patient selection and monitoring [4]. These quantifiable differences underscore the need for evidence-based selection rather than arbitrary substitution.

Quantitative Comparative Evidence: Why Cefotetan (69712-56-7) is Differentiated from Cefoxitin and Other Analogs


Extended Elimination Half-Life Enables Once-Daily Dosing: Cefotetan vs. Cefoxitin

Cefotetan demonstrates a significantly longer elimination half-life compared to cefoxitin, a key comparator in the cephamycin class. In a head-to-head pharmacokinetic study of 2 g intravenous doses in six healthy volunteers, the mean half-life of cefotetan was 176 minutes, while that of cefoxitin was 49 minutes [1]. This 3.6-fold longer half-life results in sustained serum concentrations, with free cefotetan levels at 12 hours post-dose (1.6 mg/L) exceeding free cefoxitin levels at 6 hours post-dose (0.32 mg/L) [1]. In a separate study involving 56 surgical patients, the half-life was approximately 3.5 hours for cefotetan and 0.8 hours for cefoxitin, confirming the pronounced pharmacokinetic difference [2].

Pharmacokinetics Antimicrobial Stewardship Surgical Prophylaxis

Superior Bacteriologic Response in Surgical Prophylaxis: Cefotetan vs. Cefoxitin in Hysterectomy

In a randomized, open-label, parallel study of 70 women undergoing abdominal or vaginal hysterectomy, a single 2 g intravenous dose of cefotetan was compared to cefoxitin for antimicrobial prophylaxis [1]. The bacteriologic response rates were significantly different, with cefotetan achieving a 91% satisfactory response (43 of 47 patients) compared to 74% for cefoxitin (17 of 23 patients) [1]. Clinically, 94% of cefotetan recipients versus 83% of cefoxitin recipients did not develop signs or symptoms of infection, though this difference did not reach statistical significance in this small cohort [1].

Surgical Prophylaxis Gynecologic Surgery Bacteriologic Response

Greater In Vitro Potency Against Bacteroides fragilis: Cefotetan vs. Other Cephalosporins/Cephamycins

In a comparative in vitro study evaluating clinical isolates of Bacteroides fragilis, cefotetan demonstrated superior activity by MIC90, a key metric for anaerobic coverage [1]. The MIC90 of cefotetan was at least two-fold lower (more potent) than that of the other tested agents, which included cefoxitin, ceftizoxime, and cefotaxime [1]. Additionally, the arithmetic mean MIC for cefotetan was the lowest among all agents tested [1]. This enhanced potency against a major anaerobic pathogen is a quantifiable differentiation.

Anaerobic Bacteria MIC90 Bacteroides fragilis

Comparable Clinical Efficacy with Once-Daily vs. Thrice-Daily Regimen: Cefotetan vs. Cefoxitin in Skin and Soft Tissue Infections

A multicenter, randomized, open-label trial compared a once-daily 2 g dose of cefotetan to cefoxitin given as 1 or 2 g three times daily for the treatment of moderate to severe skin and superficial soft tissue infections [1]. The clinical success rate was 97% (101 of 104 evaluable patients) for cefotetan and 94% (47 of 50) for cefoxitin [1]. The mean duration of treatment was similar (7.5 days vs. 7.1 days) [1]. This demonstrates that a simplified once-daily cefotetan regimen achieves equivalent or numerically higher clinical success compared to a more frequent cefoxitin dosing schedule.

Skin Infection Dosing Regimen Clinical Response

NMTT-Containing Cephalosporins and Coagulation Risk: A Class-Level Safety Consideration for Cefotetan

Cefotetan contains an N-methylthiotetrazole (NMTT) side chain, a moiety associated with an increased risk of hypoprothrombinemia. A systematic review and meta-analysis of 15 clinical studies encompassing cefamandole, cefoperazone, cefotetan, cefmetazole, and moxalactam found that NMTT-cephalosporins as a class were significantly associated with hypoprothrombinemia (OR 1.676, 95% CI 1.275–2.203) and prothrombin time prolongation (OR 2.050, 95% CI 1.398–3.005) [1]. However, the risk of clinically significant bleeding was not significantly increased (OR 1.359, 95% CI 0.920–2.009) [1]. This class-level inference provides important safety context when selecting cefotetan versus cephalosporins lacking the NMTT moiety (e.g., cefazolin, cefoxitin).

Drug Safety Hypoprothrombinemia Meta-Analysis

High Clinical Cure Rates in Pelvic Inflammatory Disease: Cefotetan plus Doxycycline vs. Cefoxitin plus Doxycycline

In a randomized study of 68 hospitalized patients with acute pelvic inflammatory disease (PID), the combination of cefotetan plus doxycycline was compared to cefoxitin plus doxycycline [1]. Clinical cure was achieved in 30 of 32 patients (94%) in the cefotetan group and 33 of 36 patients (92%) in the cefoxitin group [1]. Both regimens demonstrated high rates of initial clinical response and effective eradication of N. gonorrhoeae and C. trachomatis from posttreatment cultures [1].

Pelvic Inflammatory Disease Combination Therapy Clinical Cure

Optimal Research and Industrial Application Scenarios for Cefotetan (CAS 69712-56-7) Based on Quantified Comparative Advantages


Surgical Prophylaxis in Prolonged Procedures Requiring Sustained Antimicrobial Coverage

Cefotetan is ideally suited for antimicrobial prophylaxis in surgical procedures of extended duration, such as abdominal or vaginal hysterectomy and colorectal surgery. Its extended elimination half-life of ~3.5 hours, compared to ~0.8 hours for cefoxitin, ensures therapeutic tissue concentrations persist throughout longer operations without the need for intraoperative redosing [1]. The demonstrated superior bacteriologic response rate (91% vs. 74% for cefoxitin) in hysterectomy patients provides additional clinical justification for its selection [2].

Treatment of Polymicrobial Infections Involving Anaerobic Pathogens

For infections where coverage of the Bacteroides fragilis group is essential, such as intra-abdominal and pelvic infections, cefotetan offers a quantifiable advantage. In vitro data show its MIC90 against B. fragilis is at least two-fold lower than other agents like cefoxitin, indicating greater potency [3]. This, combined with proven clinical efficacy in conditions like pelvic inflammatory disease (94% cure rate) and skin/soft tissue infections (97% clinical success), makes it a rational choice for empiric and targeted therapy [4][5].

Antimicrobial Stewardship Programs Emphasizing Once-Daily Dosing Regimens

In settings aiming to optimize resource utilization and reduce nursing workload, cefotetan's pharmacokinetic profile supports a once-daily dosing strategy. A multicenter trial in skin and soft tissue infections demonstrated that once-daily cefotetan (2 g) is as effective as thrice-daily cefoxitin (1-2 g), with clinical success rates of 97% and 94%, respectively [5]. This simplified regimen reduces intravenous line manipulations and potential for dosing errors, aligning with antimicrobial stewardship principles.

Preclinical Models Requiring Broad-Spectrum, Beta-Lactamase-Stable Antibacterial Activity

Cefotetan's high resistance to a broad spectrum of beta-lactamases, as noted in authoritative databases, makes it a valuable tool for research involving beta-lactamase-producing bacterial strains [6]. Its activity against both aerobic and anaerobic Gram-negative and Gram-positive organisms allows for investigation in complex polymicrobial infection models where broad coverage is needed without the confounding variable of enzymatic degradation.

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